3-(furan-2-yl)-2-methylprop-2-enoic acid
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Overview
Description
3-(furan-2-yl)-2-methylprop-2-enoic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms
Mechanism of Action
Target of Action
It has been found that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
The mode of action of 3-(furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with its targets through a process known as hydroarylation of the carbon–carbon double bond . This process is facilitated by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .
Biochemical Pathways
The hydroarylation process that it undergoes suggests that it may influence pathways involving carbon–carbon double bonds
Pharmacokinetics
It is noted that similar compounds have high gastrointestinal absorption .
Result of Action
The result of the action of this compound is primarily antimicrobial activity. It has been found to suppress yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the hydroarylation process it undergoes is facilitated by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . This suggests that the compound’s action may be influenced by the presence of certain chemicals in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan and methylacrylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using triflic acid (TfOH) as a catalyst.
Reaction Mechanism: The reaction proceeds through the hydroarylation of the carbon–carbon double bond in methylacrylic acid by furan, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived furans, such as furfural and 5-hydroxymethylfurfural, is gaining attention for sustainable and eco-friendly production methods .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, saturated derivatives, and substituted furan compounds .
Scientific Research Applications
3-(furan-2-yl)-2-methylprop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal properties.
Materials Science: It is used in the synthesis of polymers and resins due to its reactive furan ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)propanoic acid: Similar structure but lacks the double bond in the side chain.
2-furoic acid: Contains a furan ring but with a carboxylic acid group directly attached to the ring.
5-hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical.
Properties
CAS No. |
54160-39-3 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
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